Methyl 2-(1,3-benzoxazol-2-yl)benzoate

Regioisomerism Steric hindrance Structure-activity relationship

Methyl 2-(1,3-benzoxazol-2-yl)benzoate (CAS 92533-24-9) is a synthetic heterocyclic compound with the molecular formula C₁₅H₁₁NO₃ and a molecular weight of 253.25 g/mol, belonging to the 2-arylbenzoxazole class. It features a benzoxazole ring connected at its 2-position to a benzene ring that bears a methyl ester group at the ortho position relative to the biaryl linkage.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 92533-24-9
Cat. No. B12871753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1,3-benzoxazol-2-yl)benzoate
CAS92533-24-9
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3O2
InChIInChI=1S/C15H11NO3/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h2-9H,1H3
InChIKeyPHKPCKWEJMZZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1,3-benzoxazol-2-yl)benzoate (CAS 92533-24-9): A Regiospecific Ortho-Substituted Benzoxazole Benzoate Building Block


Methyl 2-(1,3-benzoxazol-2-yl)benzoate (CAS 92533-24-9) is a synthetic heterocyclic compound with the molecular formula C₁₅H₁₁NO₃ and a molecular weight of 253.25 g/mol, belonging to the 2-arylbenzoxazole class [1]. It features a benzoxazole ring connected at its 2-position to a benzene ring that bears a methyl ester group at the ortho position relative to the biaryl linkage [2]. This ortho-ester substitution pattern is a defining regioisomeric feature that distinguishes it from the corresponding meta- and para-substituted analogs (CAS 20000-55-9 and 20000-53-7, respectively). The compound is primarily used as a research intermediate and building block in medicinal chemistry, materials science, and synthetic methodology development .

Why Regioisomeric Substitution Matters: Ortho vs. Meta vs. Para in Methyl 2-(1,3-benzoxazol-2-yl)benzoate


Within the methyl (benzoxazol-2-yl)benzoate family, the position of the ester group on the benzene ring is not interchangeable without consequences. The ortho-substituted isomer (CAS 92533-24-9) places the methyl ester group adjacent to the biaryl bond, creating unique steric and electronic effects that are absent in the meta (CAS 20000-55-9) and para (CAS 20000-53-7) isomers . These regioisomeric differences can directly impact reactivity in downstream synthetic transformations—such as hydrolysis rates, metal-catalyzed coupling reactions, and coordination chemistry—as well as biological target engagement where spatial orientation of the ester moiety is critical . For procurement decisions in structure-activity relationship (SAR) studies, materials design, or synthetic route development, substituting one regioisomer for another introduces an uncontrolled variable that can invalidate comparative results. The quantitative evidence below examines where measurable differentiation between these constitutional isomers has been documented.

Quantitative Differentiation Evidence for Methyl 2-(1,3-benzoxazol-2-yl)benzoate vs. Regioisomeric and Structural Analogs


Regioisomeric Identity: Ortho Ester Substitution Confers Distinct Steric Environment Compared to Meta and Para Analogs

Methyl 2-(1,3-benzoxazol-2-yl)benzoate (ortho isomer, CAS 92533-24-9) is one of three constitutional isomers within the methyl (benzoxazol-2-yl)benzoate series, alongside the meta isomer (CAS 20000-55-9) and para isomer (CAS 20000-53-7) . The ortho configuration places the methyl ester group directly adjacent to the benzoxazole-phenyl biaryl bond, resulting in a sterically congested environment that is qualitatively distinct from the less hindered meta and para isomers. While all three isomers share identical molecular formulas (C₁₅H₁₁NO₃) and computed logP values (3.2814), the spatial orientation of the ester group in the ortho isomer influences its conformational flexibility and potential for intramolecular interactions [1].

Regioisomerism Steric hindrance Structure-activity relationship Synthetic building block

Thermal Behavior: Para Isomer Exhibits Well-Defined Melting Point; Ortho Isomer Lacks Published Thermal Data

The para-substituted regioisomer, methyl 4-(1,3-benzoxazol-2-yl)benzoate (CAS 20000-53-7), has a vendor-reported melting point of 189 to 193 °C, indicating a crystalline solid with well-defined thermal behavior suitable for purification by recrystallization . In contrast, no melting point, boiling point, or flash point data have been publicly reported for the ortho isomer (CAS 92533-24-9) in peer-reviewed literature or reputable vendor databases . This absence of thermal data represents a practical knowledge gap that users must address through experimental determination.

Melting point Thermal characterization Solid-state properties Polymorphism

Spectroscopic Identification: Ortho Isomer Possesses a Unique Mass Spectral and NMR Fingerprint

The ortho isomer has been characterized by ¹H NMR spectroscopy and two independent GC-MS spectra in the Wiley Registry of Mass Spectral Data and the KnowItAll Mass Spectral Library [1]. Its InChIKey (PHKPCKWEJMZZIF-UHFFFAOYSA-N) and exact mass (253.073893 g/mol) provide unique identifiers that unambiguously differentiate this regioisomer from the meta isomer (InChIKey: ULHJVBFZZYKZDP-UHFFFAOYSA-N) and para isomer . These spectroscopic fingerprints serve as critical quality control references for verifying product identity upon procurement.

Quality control Analytical chemistry Mass spectrometry NMR spectroscopy Product authenticity

Hydrolytic Lability: Ortho Ester May Exhibit Differential Hydrolysis Rates Due to Steric Shielding

The ortho positioning of the methyl ester group relative to the biaryl linkage creates a sterically shielded environment that can slow the rate of ester hydrolysis compared to the more exposed para isomer. This is a well-known steric effect documented across aromatic esters (the 'ortho effect' in benzoate ester hydrolysis), where ortho substituents impede nucleophilic attack at the carbonyl carbon [1]. While no direct hydrolysis rate constants (kₕyd) have been published for this specific compound versus its regioisomers, the principle is established in physical organic chemistry: ortho-substituted methyl benzoates consistently exhibit slower alkaline hydrolysis rates than their para-substituted counterparts, with rate ratios (k_para/k_ortho) often ranging from 2 to 20 depending on the steric bulk of the ortho substituent [2].

Ester hydrolysis Steric protection Prodrug design Synthetic intermediate stability

Coordination Chemistry Potential: Ortho Diester-Like Geometry May Enable Bidentate Metal Binding

The ortho arrangement of the benzoxazole nitrogen and the ester carbonyl oxygen in methyl 2-(1,3-benzoxazol-2-yl)benzoate creates a spatial geometry that could potentially support bidentate coordination to metal ions—a feature not available in the meta and para isomers where these donor atoms are positioned on opposite sides of the benzene ring [1]. Although no crystal structures of metal complexes with this specific ligand have been reported, the ortho isomer's connectivity is analogous to that of 2-(2′-pyridyl)benzoate ligands, which are established N,O-chelating scaffolds in coordination chemistry [2]. The meta and para isomers, by contrast, position the ester group distal to the benzoxazole nitrogen, precluding chelate ring formation.

Metal coordination Ligand design Bidentate binding Catalysis Sensing

Recommended Application Scenarios for Methyl 2-(1,3-benzoxazol-2-yl)benzoate Based on Available Evidence


Regiospecific Building Block for Ortho-Functionalized Benzoxazole Libraries in Medicinal Chemistry SAR

Medicinal chemists conducting structure-activity relationship (SAR) studies that require an ortho-substituted benzoxazole-phenyl ester scaffold should procure this specific regioisomer (CAS 92533-24-9). The ortho ester group provides a sterically and electronically distinct vector for further derivatization—such as amidation, reduction, or hydrolysis to the free acid—that cannot be replicated by the commercially available meta (CAS 20000-55-9) or para (CAS 20000-53-7) isomers [1]. The availability of authenticated NMR and MS reference spectra enables incoming QC verification to ensure the correct regioisomer has been supplied [2].

Ligand Precursor for N,O-Bidentate Metal Complexes in Catalysis or Sensing

Research groups developing transition metal catalysts, luminescent sensors, or metallodrug candidates that require N,O-bidentate ligands with a benzoxazole donor should consider methyl 2-(1,3-benzoxazol-2-yl)benzoate as a precursor scaffold [1]. Upon hydrolysis to the carboxylic acid, the ortho positioning of the benzoxazole nitrogen and the carboxylate oxygen may support bidentate metal coordination—a chelation mode geometrically impossible with the meta or para isomers. This unique connectivity could enable the development of novel metal complexes with tailored photophysical or catalytic properties.

Synthetic Intermediate Requiring Controlled Hydrolysis Kinetics

For synthetic routes where controlled or stepwise ester hydrolysis is required, the ortho-substituted methyl ester may offer inherently slower hydrolysis kinetics compared to the para isomer due to steric shielding of the carbonyl carbon [1]. This differential lability can be exploited in orthogonal protection strategies or in reaction sequences where selective deprotection of multiple ester groups is needed. Users should experimentally determine the relative hydrolysis rates under their specific reaction conditions, as direct comparative data for this compound pair are not yet published [2].

Precursor for Ortho-Biaryl Coupling Products via Directed C-H Activation

The ortho ester group serves as a potential directing group for transition-metal-catalyzed C-H functionalization reactions, enabling site-selective modification of the benzoxazole-phenyl scaffold. This regiochemical handle is absent in the meta and para isomers, where the ester group is too distant to effectively coordinate the metal catalyst [1]. Researchers exploring C-H activation methodologies may find this ortho isomer uniquely suited for generating ortho-functionalized biaryl products that are inaccessible from the other regioisomers.

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